2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole
Description
2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a pyrrolidine ring substituted with a 5-fluoropyridin-2-yloxymethyl group. This structure combines pharmacophoric elements such as the benzothiazole moiety (known for its role in kinase inhibition and antimicrobial activity) and a fluorinated pyridine group (enhancing metabolic stability and binding affinity). The pyrrolidine linker introduces conformational flexibility, which may optimize interactions with biological targets.
Properties
IUPAC Name |
2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c18-13-5-6-16(19-9-13)22-11-12-7-8-21(10-12)17-20-14-3-1-2-4-15(14)23-17/h1-6,9,12H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAICEMXNNVBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The benzothiazole core may also contribute to the compound’s overall biological activity by interacting with various cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The provided evidence highlights compounds with overlapping structural motifs:
A. Benzimidazole-Triazole-Thiazole Derivatives ()
Compounds such as 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) share a fluorinated aryl group (4-fluorophenyl) and a benzodiazole core. Key differences include:
- Substituent Position : Fluorine is positioned on pyridine (target) vs. phenyl (9b), affecting lipophilicity and steric interactions.
B. Pyrrolidine-Oxadiazole Derivatives ()
Compounds 1a and 1b (e.g., 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole) feature pyrrolidine linkers and aryl-oxygen bonds. Comparisons include:
- Heterocyclic Systems : The target compound lacks an oxadiazole ring but retains a benzothiazole, which may confer distinct π-π stacking interactions.
- Fluorine Substitution: The 5-fluoropyridyl group in the target compound vs. non-fluorinated pyridyl groups in 1a/1b could enhance metabolic stability and target selectivity.
- Stereochemistry: The stereospecific synthesis of 1a/1b (using (3S)- or (3R)-pyrrolidinol) suggests that the configuration of the pyrrolidine linker in the target compound may critically influence bioactivity .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Key Compounds
Key Observations :
- Fluorination : Fluorine at the pyridine position (target) may improve membrane permeability compared to phenyl-fluorinated analogs (9b).
- Linker Flexibility : The pyrrolidine-oxymethyl group in the target compound likely enhances conformational adaptability relative to rigid triazole or oxadiazole linkers.
- Synthetic Complexity : emphasizes stereochemical control in pyrrolidine-containing compounds, suggesting that the target’s synthesis may require enantioselective strategies .
Research Findings and Implications
- Binding Interactions : Docking studies in (e.g., compound 9c binding to active sites) highlight the importance of aryl-fluorine interactions in target engagement. The target compound’s 5-fluoropyridyl group may similarly exploit halogen bonding with residues like tyrosine or histidine .
- Toxicity Considerations : Benzimidazole derivatives () show variable cytotoxicity depending on substituents, whereas benzothiazoles (target) are associated with lower off-target effects in some kinase inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
